5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one
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Description
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one derivatives have been studied for their corrosion inhibition performance for mild steel in HCl solution. The derivatives, including similar pyranopyrazole compounds, showed significant inhibition efficiency, which increased with the concentration of the inhibitor. These inhibitors were found to be mixed type, suggesting they can inhibit both anodic metal dissolution and cathodic hydrogen evolution. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, indicating a strong and uniform adsorption layer on the metal surface (Yadav et al., 2016).
Tautomerism Study
The tautomerism of curcuminoid NH-pyrazoles, which are structurally related to this compound, has been examined. These compounds exhibit a complex pattern of hydrogen bonds, leading to stable tautomeric forms. Such studies provide valuable insights into the behavior of these compounds in different environments, offering a basis for their application in various chemical and biological contexts (Cornago et al., 2009).
Cytotoxicity and Anticancer Applications
Research into pyrazole derivatives, including compounds similar to this compound, has shown potential cytotoxic effects against cancer cell lines. These studies are crucial for developing new anticancer agents, as they offer insights into the compounds' abilities to inhibit cancer cell growth (Hassan et al., 2014).
Organic Synthesis and Catalysis
The compound and its derivatives have been utilized in organic synthesis, serving as catalysts or reactants in the formation of complex molecules. For example, isonicotinic acid has been used alongside similar compounds for the preparation of pyranopyrazoles, demonstrating the versatility of these compounds in synthetic chemistry applications (Zolfigol et al., 2013).
Properties
IUPAC Name |
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-12(7-8-19)16(20)22-15-13(9)14(17-18-15)10-3-5-11(21-2)6-4-10/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZUTFOFPIDFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C3=CC=C(C=C3)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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